5-Methoxytryptoline

Übersicht

Beschreibung

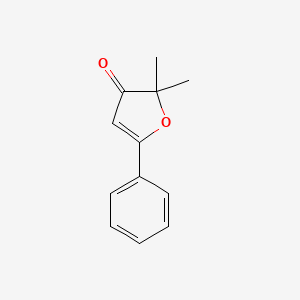

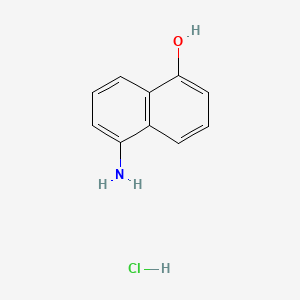

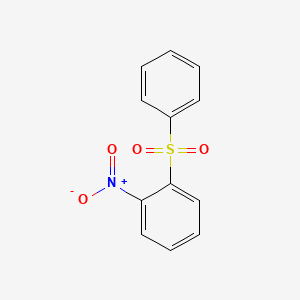

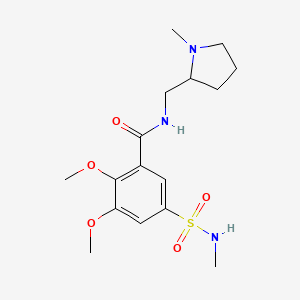

5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring beta-carboline alkaloid. It is a derivative of the beta-carboline structure, which is known for its presence in various plants, foods, and even human tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Methoxy-2,3,4,9-Tetrahydro-1H-β-Carbolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann das Tetrahydro-β-Carbolin in sein entsprechendes β-Carbolin umwandeln.

Reduktion: Reduktionsreaktionen können die Verbindung weiter sättigen, was sich auf ihre pharmakologischen Eigenschaften auswirkt.

Substitution: Substitutionsreaktionen, insbesondere an der Methoxygruppe, können zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Verschiedene Nukleophile können unter basischen oder sauren Bedingungen verwendet werden, um eine Substitution zu erreichen.

Hauptsächlich gebildete Produkte:

Oxidation: β-Carbolin-Derivate.

Reduktion: Mehr gesättigte Tetrahydro-β-Carbolin-Derivate.

Substitution: Verschiedene substituierte β-Carbolin-Derivate.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2,3,4,9-Tetrahydro-1H-β-Carbolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer β-Carbolin-Derivate verwendet.

Biologie: Die Verbindung wird für ihre Rolle in biologischen Systemen untersucht, insbesondere in der Regulation von Neurotransmittern.

Medizin: Es hat aufgrund seiner Monoaminoxidase-hemmenden Aktivität, die sich auf Stimmung und Kognition auswirken kann, potenzielle therapeutische Anwendungen.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 5-Methoxy-2,3,4,9-Tetrahydro-1H-β-Carbolin beinhaltet die Hemmung des Enzyms Monoaminoxidase Typ A (MAO-A). Diese Hemmung führt zu erhöhten Spiegeln von Monoaminen wie Serotonin und Noradrenalin im Gehirn, was antidepressive und anxiolytische Wirkungen haben kann. Die Verbindung interagiert auch mit Serotoninrezeptoren und beeinflusst so Stimmung und kognitive Funktionen weiter .

Ähnliche Verbindungen:

Tryptolin: Ein weiteres β-Carbolin-Derivat mit ähnlichen MAO-A-hemmenden Eigenschaften.

Harman: Bekannt für seine neuroprotektiven und kognitionsfördernden Wirkungen.

Harmelin: In der traditionellen Medizin verwendet und bekannt für seine psychoaktiven Eigenschaften

Einzigartigkeit: 5-Methoxy-2,3,4,9-Tetrahydro-1H-β-Carbolin ist durch seine spezifische Methoxysubstitution einzigartig, die sein pharmakologisches Profil beeinflusst. Diese Substitution verstärkt seine MAO-A-hemmende Aktivität im Vergleich zu anderen β-Carbolinen, was es zu einer interessanten Verbindung für therapeutische Anwendungen macht .

Wirkmechanismus

The primary mechanism of action of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves inhibition of the enzyme monoamine oxidase type A (MAO-A). This inhibition leads to increased levels of monoamines such as serotonin and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. The compound also interacts with serotonin receptors, further influencing mood and cognitive functions .

Vergleich Mit ähnlichen Verbindungen

Tryptoline: Another beta-carboline derivative with similar MAO-A inhibitory properties.

Harmane: Known for its neuroprotective and cognitive-enhancing effects.

Harmaline: Used in traditional medicine and known for its psychoactive properties

Uniqueness: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific methoxy substitution, which influences its pharmacological profile. This substitution enhances its MAO-A inhibitory activity compared to other beta-carbolines, making it a compound of interest for therapeutic applications .

Eigenschaften

IUPAC Name |

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)CNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184522 | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-19-1 | |

| Record name | 5-Methoxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.